Tomeglovir In Vivo Efficacy Matches Ganciclovir in Immunodeficient Mouse Models
In a direct head-to-head comparison using MCMV-infected NOD/LtSz-scid/j mice lacking functional T, B, and natural killer cells, oral administration of BAY 38-4766 at dosages ≥10 mg/kg body weight produced antiviral effects comparable to ganciclovir (Cymevene®) as measured by both survival and levels of viral DNA in target organs [1]. In a hollow fiber model with HCMV-infected human cells transplanted into immunodeficient mice, BAY 38-4766 again demonstrated antiviral activity similar to that of ganciclovir [1].
| Evidence Dimension | In vivo antiviral efficacy (survival and viral DNA reduction) |
|---|---|
| Target Compound Data | ≥10 mg/kg p.o. BAY 38-4766 |
| Comparator Or Baseline | Ganciclovir (Cymevene®) at clinically relevant dosage |
| Quantified Difference | Comparable efficacy (no statistical difference reported) |
| Conditions | MCMV-infected NOD/LtSz-scid/j mice (immunocompromised) and hollow fiber HCMV model in immunodeficient mice |
Why This Matters
Demonstrates that Tomeglovir achieves ganciclovir-equivalent in vivo efficacy in immunocompromised models while possessing a distinct resistance profile, making it a valuable alternative for studying non-polymerase CMV inhibition.
- [1] Weber O, Bender W, Eckenberg P, et al. Inhibition of murine cytomegalovirus and human cytomegalovirus by a novel non-nucleosidic compound in vivo. Antiviral Res. 2001;49(3):179-189. doi:10.1016/s0166-3542(01)00127-9 View Source
